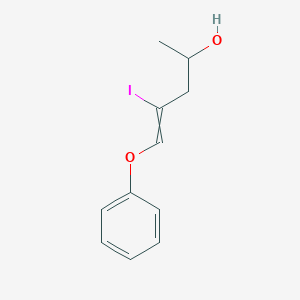
4-Iodo-5-phenoxypent-4-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-5-phenoxypent-4-en-2-ol is an organic compound with the molecular formula C11H13IO2 It is characterized by the presence of an iodine atom, a phenoxy group, and an enol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5-phenoxypent-4-en-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenol and 4-iodo-1-pentene.
Formation of Phenoxy Group: Phenol is reacted with an alkylating agent to form the phenoxy group.
Enol Formation: The final step involves the formation of the enol group through dehydrohalogenation or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing purification techniques such as distillation, crystallization, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-5-phenoxypent-4-en-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The enol group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions include substituted phenoxypent-4-en-2-ols, ketones, aldehydes, and deiodinated compounds.
Scientific Research Applications
4-Iodo-5-phenoxypent-4-en-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-5-phenoxypent-4-en-2-ol involves its interaction with molecular targets and pathways. The iodine atom and phenoxy group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1-pentene: Shares the iodine atom and pentene structure but lacks the phenoxy and enol groups.
5-Phenoxypent-4-en-2-ol: Contains the phenoxy and enol groups but lacks the iodine atom.
4-Iodo-5-phenoxypentane: Similar structure but lacks the enol group.
Uniqueness
4-Iodo-5-phenoxypent-4-en-2-ol is unique due to the combination of the iodine atom, phenoxy group, and enol functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
305805-94-1 |
|---|---|
Molecular Formula |
C11H13IO2 |
Molecular Weight |
304.12 g/mol |
IUPAC Name |
4-iodo-5-phenoxypent-4-en-2-ol |
InChI |
InChI=1S/C11H13IO2/c1-9(13)7-10(12)8-14-11-5-3-2-4-6-11/h2-6,8-9,13H,7H2,1H3 |
InChI Key |
ZOCFSFNIAORTFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=COC1=CC=CC=C1)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


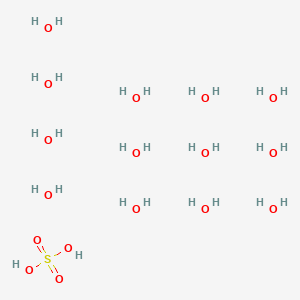
![Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane](/img/structure/B14249851.png)
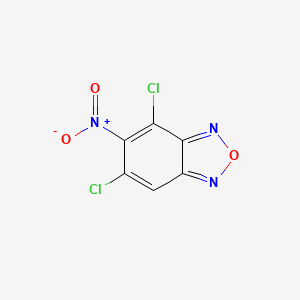
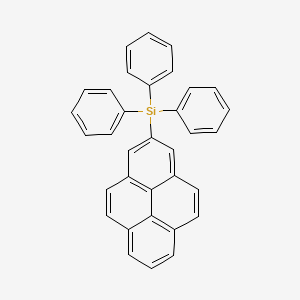

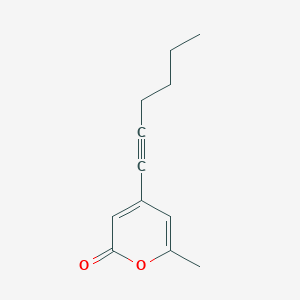
![N-[4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249875.png)
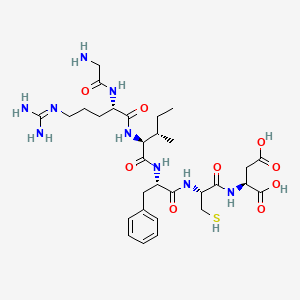


![1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene](/img/structure/B14249886.png)
![2-[Dimethyl(prop-1-en-2-yl)silyl]pyridine](/img/structure/B14249891.png)
![Phenol, 4-[(acetyloxy)amino]-2-nitro-](/img/structure/B14249894.png)

